molecular formula C9H8BrNO3 B8744228 2-Propanone, 1-bromo-3-(4-nitrophenyl)- CAS No. 20772-07-0

2-Propanone, 1-bromo-3-(4-nitrophenyl)-

Cat. No.: B8744228
CAS No.: 20772-07-0
M. Wt: 258.07 g/mol
InChI Key: NAQLGGFZERMMIJ-UHFFFAOYSA-N
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Description

2-Propanone, 1-bromo-3-(4-nitrophenyl)- is an organic compound with the molecular formula C9H8BrNO3 and a molecular weight of 258.07 g/mol . This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a propanone moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- typically involves the bromination of 4-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

On an industrial scale, the production of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, 1-bromo-3-(4-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Propanone, 1-bromo-3-(4-nitrophenyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propanone, 1-bromo-3-(4-nitrophenyl)- involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with enzymes, receptors, or other cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-nitrobenzene
  • 4-Bromo-3-nitroacetophenone
  • 1-Bromo-2-nitro-4-acetylbenzene

Uniqueness

2-Propanone, 1-bromo-3-(4-nitrophenyl)- is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable in various applications .

Properties

CAS No.

20772-07-0

Molecular Formula

C9H8BrNO3

Molecular Weight

258.07 g/mol

IUPAC Name

1-bromo-3-(4-nitrophenyl)propan-2-one

InChI

InChI=1S/C9H8BrNO3/c10-6-9(12)5-7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2

InChI Key

NAQLGGFZERMMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

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